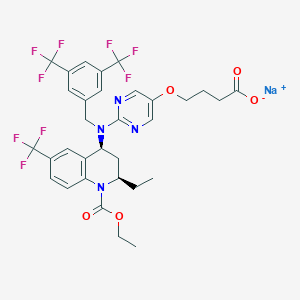

Obicetrapib sodium

描述

Overview of Cholesteryl Ester Transfer Protein (CETP) as a Research Target

Cholesteryl Ester Transfer Protein (CETP) has been a significant focus of cardiovascular research due to its central role in lipid and lipoprotein metabolism. Understanding its physiological function and the history of attempts to inhibit it provides crucial context for the development of new therapeutic agents.

Physiological Role of CETP in Lipid and Lipoprotein Metabolism

CETP is a plasma glycoprotein, primarily synthesized in the liver, that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. wikipedia.orgescardio.org Its main function is to move cholesteryl esters from high-density lipoprotein (HDL) particles to apolipoprotein B (apoB)-containing particles, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. ahajournals.orgoup.comahajournals.org This process is a key component of reverse cholesterol transport (RCT), the pathway responsible for moving cholesterol from peripheral tissues back to the liver for excretion. nih.govanatoljcardiol.comanatoljcardiol.com

The net effect of CETP activity is a decrease in HDL cholesterol (HDL-C) levels and an increase in the cholesteryl ester content of VLDL and LDL particles. ahajournals.orgnih.gov These triglyceride-enriched HDL and LDL particles can then be modified by hepatic lipase (B570770), leading to the formation of smaller, denser particles. ahajournals.org This modulation of lipoprotein size and composition by CETP has significant implications for atherosclerosis, as it can contribute to a more atherogenic lipid profile. ahajournals.orgahajournals.org

The role of CETP in lipid metabolism can be summarized in the following steps:

Transfer of Cholesteryl Esters: CETP transfers cholesteryl esters from HDL to VLDL and LDL. ahajournals.orgoup.com

Transfer of Triglycerides: In exchange, triglycerides are transferred from VLDL to HDL and LDL. ahajournals.orgoup.com

Impact on HDL: This leads to a reduction in the concentration of HDL-C. nih.gov

Impact on LDL: It increases the cholesteryl ester content of LDL particles. ahajournals.org

Formation of Small, Dense Particles: The resulting triglyceride-rich lipoproteins are substrates for hepatic lipase, which can lead to the formation of small, dense LDL and HDL particles. ahajournals.org

Historical Context of CETP Inhibition Research and Challenges

The concept of inhibiting CETP as a therapeutic strategy to raise HDL-C and potentially reduce cardiovascular risk has been pursued for decades. ahajournals.orgnih.gov The rationale was based on the observation that individuals with genetic CETP deficiency have markedly elevated HDL-C levels and reduced LDL-C levels, a profile generally associated with a lower risk of atherosclerotic cardiovascular disease. ahajournals.orgtandfonline.com

However, the development of CETP inhibitors has been fraught with challenges and setbacks. ahajournals.orgnih.govdrugdiscoverynews.com Several early-generation compounds failed in late-stage clinical trials, raising questions about the viability of this therapeutic approach. ahajournals.orgnih.gov

Torcetrapib (B1681342): The development of torcetrapib was halted due to an increase in cardiovascular events and mortality in the ILLUMINATE trial. ahajournals.orgdrugdiscoverynews.comnih.gov This was later attributed to off-target effects, including an increase in blood pressure. ahajournals.orgresearchgate.net

Dalcetrapib: This inhibitor was found to be relatively weak and did not significantly reduce cardiovascular events, leading to the termination of its development. ahajournals.orgtctmd.comfrontiersin.org

Evacetrapib (B612230): Despite potently raising HDL-C and lowering LDL-C, evacetrapib failed to show a significant reduction in cardiovascular events in the ACCELERATE trial, which was stopped for futility. ahajournals.orgdrugdiscoverynews.comtctmd.com

Anacetrapib (B1684379): The REVEAL trial showed that anacetrapib modestly reduced the risk of major coronary events. ahajournals.orgnih.gov However, the benefit was primarily associated with the reduction in non-HDL-C rather than the increase in HDL-C. ahajournals.orgnih.gov Concerns about its accumulation in adipose tissue led to the discontinuation of its development. nih.gov

These failures highlighted the complexity of CETP's role in cardiovascular health and suggested that simply raising HDL-C levels might not be sufficient to confer a clinical benefit. ahajournals.orgdrugdiscoverynews.com The focus of research subsequently shifted towards the LDL-C-lowering effects of CETP inhibition. oup.comnih.gov

Positioning of Obicetrapib (B1677080) Sodium as a Next-Generation CETP Inhibitor in Research

Obicetrapib sodium has emerged as a next-generation, oral, once-daily CETP inhibitor with a distinct profile that aims to overcome the challenges faced by its predecessors. nih.govforbion.compace-cme.org It is being investigated for its potential to manage dyslipidemia and reduce cardiovascular risk. nih.govmdlinx.com

A key differentiator of obicetrapib is its high potency and selectivity for CETP, which allows for significant lipid-modifying effects at a low dose. nih.govforbion.com Research has shown that obicetrapib robustly lowers LDL-C, non-HDL-C, apolipoprotein B (ApoB), and lipoprotein(a) (Lp(a)), while increasing HDL-C. nih.govforbion.com

Clinical studies have demonstrated promising results. For instance, in the ROSE Phase 2b trial, obicetrapib at a 10 mg dose resulted in a median reduction in LDL-C of 51% in patients on statin therapy. forbion.com The TULIP Phase 2 trial showed a significant 45% median reduction in LDL-C with 5 mg and 10 mg monotherapy doses. nih.gov Furthermore, Phase 3 trials like BROADWAY and BROOKLYN have shown significant LDL-C reductions when obicetrapib is added to maximally tolerated lipid-lowering therapies. xtalks.compatsnap.com

The mechanism of action of obicetrapib involves inhibiting CETP, thereby preventing the transfer of cholesteryl esters from HDL to LDL and VLDL. patsnap.com This leads to increased HDL-C levels and decreased LDL-C levels. patsnap.com Preclinical studies suggest that the reduction in LDL-C is also due to the upregulation of LDL receptor expression and increased LDL clearance from the blood. newamsterdampharma.com

Obicetrapib is currently being evaluated in a comprehensive Phase 3 clinical trial program, including a cardiovascular outcomes trial (PREVAIL), to establish its long-term efficacy and safety. nih.govforbion.comprnewswire.com The positioning of obicetrapib is not just as an HDL-C-raising agent, but as a potent LDL-C-lowering therapy that can be used as an adjunct to existing treatments. escardio.orgpace-cme.org

Table of Research Findings for Obicetrapib

| Clinical Trial | Phase | Key Findings | Reference |

|---|---|---|---|

| ROSE | 2b | Median LDL-C reduction of up to 51% with 10 mg obicetrapib in combination with high-intensity statins. | nih.govforbion.com |

| TULIP | 2a | Significant 45% median reduction in LDL-C with 5 mg and 10 mg monotherapy doses. | nih.gov |

| ROSE2 | 2b | Significant reductions in LDL-C, non-HDL-C, ApoB, and Lp(a) with obicetrapib alone and in combination with ezetimibe (B1671841) on top of high-intensity statins. | nih.gov |

| OCEAN | 2 | 34% and 52% LDL-C reductions with 5 mg obicetrapib alone and in combination with 10 mg ezetimibe, respectively. | nih.gov |

| Japanese Phase 2 | 2 | At the 10 mg dose, median LDL-C decreased by 46% and ApoB by 30%. | nih.gov |

| BROADWAY | 3 | Statistically significant reduction in LDL-C compared to placebo in patients with HeFH and/or ASCVD. | xtalks.comprnewswire.com |

| BROOKLYN | 3 | Met its primary endpoint with an average LDL-C reduction of 36.3% at day 84 and 41.5% at one year compared to placebo in patients with HeFH. | patsnap.comnasdaq.com |

| TANDEM | 3 | Met all co-primary endpoints, with the fixed-dose combination of obicetrapib and ezetimibe achieving a 48.6% reduction in LDL-C compared to placebo. | prnewswire.com |

属性

CAS 编号 |

866399-88-4 |

|---|---|

分子式 |

C32H30F9N4NaO5 |

分子量 |

744.6 g/mol |

IUPAC 名称 |

sodium;4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoate |

InChI |

InChI=1S/C32H31F9N4O5.Na/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41;/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47);/q;+1/p-1/t22-,26+;/m1./s1 |

InChI 键 |

WXEDTKUVWZVNTI-IINJVQNMSA-M |

手性 SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)[O-].[Na+] |

规范 SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)[O-].[Na+] |

产品来源 |

United States |

Molecular and Cellular Pharmacology of Obicetrapib Sodium

Mechanism of Cholesteryl Ester Transfer Protein (CETP) Inhibition by Obicetrapib (B1677080) Sodium

The mechanism of action for Obicetrapib revolves around its inhibition of the CETP enzyme. patsnap.com CETP is a plasma protein that facilitates the transfer of cholesterol esters from HDL cholesterol to apolipoprotein B-containing lipoproteins like low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). patsnap.com By blocking this transfer, Obicetrapib increases HDL cholesterol levels while lowering LDL cholesterol concentration. patsnap.com

Molecular Interactions with the CETP Enzyme

Obicetrapib binds to the CETP enzyme, inhibiting the transfer of cholesterol esters between lipoproteins. Crystallography studies have shown that Obicetrapib's potency stems from its specific structure, which locates at the narrow N-terminal neck of the hydrophobic tunnel of CETP, thereby restricting lipid flow. researchgate.net While these interactions are primarily hydrophobic, three polar residues are also present in the center of the inhibitor-binding site. researchgate.net It is suggested that Obicetrapib's more polar structure may allow it to interact with these polar residues, potentially improving its binding, specificity, and solubility. nih.gov

Comparative Analysis of CETP Binding Characteristics with Previous Inhibitors

The development of CETP inhibitors has seen several candidates, including torcetrapib (B1681342), dalcetrapib, evacetrapib (B612230), and anacetrapib (B1684379). researchgate.netnih.gov However, these earlier inhibitors faced challenges related to off-target effects, lack of efficacy, or unfavorable pharmacokinetic properties. nih.govoup.com

Obicetrapib was designed to have improved binding and specificity compared to its predecessors. researchgate.net Unlike torcetrapib, which had off-target effects leading to increased blood pressure and aldosterone (B195564) levels, subsequent CETP inhibitors, including Obicetrapib, have not shown these liabilities. nih.gov Dalcetrapib was found to be the least potent of the clinically tested CETP inhibitors, with only modest effects on lipid profiles. alzdiscovery.org Anacetrapib, while effective in reducing cardiovascular events, had a very long half-life and accumulated in adipose tissue, leading to the termination of its development. alzdiscovery.orgresearchgate.net Evacetrapib also failed to demonstrate a reduction in cardiovascular events in a large clinical trial.

Obicetrapib's chemical structure differs from earlier inhibitors, featuring a tetrahydroquinoline core instead of a quinoline (B57606) or pyridine (B92270) backbone, which is thought to enhance solubility. Its bis-trifluoromethyl groups improve binding to CETP's hydrophobic tunnel, and its specific stereochemistry optimizes interactions with the enzyme's active site. These structural refinements are intended to address the limitations seen with previous CETP inhibitors.

Table 1: Comparison of CETP Inhibitors

| Inhibitor | Key Structural Features | LDL-C Reduction | HDL-C Increase | Notable Outcomes |

| Obicetrapib | Tetrahydroquinoline core, bis-trifluoromethyl groups | Up to 51% | Up to 179% nih.gov | Potent CETP inhibition (up to 97%); lowers Lp(a) alzdiscovery.org |

| Torcetrapib | Quinoline backbone, single chiral center | ~20% alzdiscovery.org | ~72% | Increased cardiovascular mortality due to off-target effects |

| Anacetrapib | Pyridine core, fluorinated phenyl groups | ~38% alzdiscovery.org | ~149% (with statins) researchgate.net | Reduced major coronary events but had a long half-life and accumulated in fat alzdiscovery.orgresearchgate.net |

| Evacetrapib | Piperidine backbone, tetrazole substituent | ~36% researchgate.net | ~132% | Failed to reduce cardiovascular events |

| Dalcetrapib | - | Negligible alzdiscovery.org | 31-40% nih.gov | Lack of efficacy in clinical trials alzdiscovery.org |

Enzymatic Kinetics of CETP Inhibition by Obicetrapib Sodium

Obicetrapib is a potent inhibitor of CETP, with studies showing it can inhibit CETP activity by up to 97-99%. nih.govalzdiscovery.org This high level of inhibition is achieved at relatively low doses. nih.gov The inhibition of CETP activity leads to a dose-dependent decrease in LDL-C and a significant increase in HDL-C levels. nih.gov

Impact on Lipoprotein Metabolism Pathways

By inhibiting CETP, Obicetrapib significantly alters the landscape of lipoprotein metabolism.

Modulation of Cholesteryl Ester and Triglyceride Exchange

CETP mediates the transfer of cholesteryl esters from HDL to VLDL and LDL in exchange for triglycerides. nih.gov By inhibiting CETP, Obicetrapib blocks this exchange. This results in an increased concentration of cholesterol in HDL particles and a decreased concentration of cholesterol in apolipoprotein B (ApoB)-containing particles like VLDL and LDL. nih.gov This modulation of lipid exchange is the fundamental mechanism through which Obicetrapib exerts its effects on plasma lipoprotein profiles. nih.gov

Mechanistic Effects on Low-Density Lipoprotein Cholesterol (LDL-C) Metabolism

The reduction in LDL-C levels with Obicetrapib treatment is a key therapeutic effect. newamsterdampharma.com Preclinical studies suggest that by inhibiting CETP, Obicetrapib leads to a decrease in hepatic cholesterol. newamsterdampharma.com This, in turn, causes an upregulation of LDL receptor expression on the liver, which increases the clearance of LDL from the circulation. newamsterdampharma.com Furthermore, studies on other CETP inhibitors have shown an increased catabolic rate of LDL and ApoB, which is the primary metabolic reason for their lower plasma levels, suggesting that the LDL receptor pathway is upregulated by CETP inhibition. nih.gov In addition to its effects on LDL-C, Obicetrapib has been shown to reduce levels of other atherogenic lipoproteins, including non-HDL-C, ApoB, and lipoprotein(a). nih.govresearchgate.net

Regulation of Hepatic Cholesterol and LDL Receptor Expression

Preclinical and clinical studies suggest that obicetrapib's inhibition of CETP leads to a reduction in hepatic cholesterol. newamsterdampharma.com This decrease in the liver's cholesterol pool is thought to trigger a compensatory upregulation of LDL receptor expression on the surface of hepatocytes. nih.govresearchgate.net The LDL receptor plays a crucial role in clearing LDL particles from the circulation. nih.gov By increasing the number of LDL receptors, the liver can more effectively remove LDL from the bloodstream. researchgate.net

However, some research on other CETP inhibitors has indicated a potential counteracting effect. Studies with anacetrapib showed a reduction in the mature form of sterol regulatory element-binding protein 2 (SREBP2), a key transcription factor for both the LDL receptor and proprotein convertase subtilisin/kexin type 9 (PCSK9). nih.gov This could potentially attenuate the transcription of the LDL receptor. nih.gov Despite this, the predominant effect observed with potent CETP inhibitors like obicetrapib is a significant reduction in LDL-C, suggesting that the upregulation of LDL clearance mechanisms is a key contributor. nih.govoup.com

Enhanced LDL Clearance Mechanisms

The primary mechanism by which obicetrapib enhances LDL clearance is through the upregulation of the LDL receptor pathway, as described above. nih.govresearchgate.net This leads to an increased fractional catabolic rate (FCR) of LDL-ApoB. nih.govresearchgate.net Essentially, the residence time of LDL particles in the circulation is shortened due to more efficient uptake by the liver. researchgate.net

Furthermore, CETP inhibition by obicetrapib alters the composition of LDL particles. By preventing the enrichment of LDL with cholesteryl esters from HDL, the resulting LDL particles may have a different size and density, which could also influence their clearance rate. researchgate.net Studies with the CETP inhibitor anacetrapib have shown that it increases the triglyceride-to-cholesterol ratio in LDL particles, which may increase their affinity for the LDL receptor, further enhancing clearance. researchgate.net

Mechanistic Effects on High-Density Lipoprotein Cholesterol (HDL-C) Metabolism

Obicetrapib, through its potent inhibition of CETP, significantly impacts HDL metabolism, leading to substantial increases in HDL-C levels. nih.govclinicaltrials.eunih.gov This effect is a direct consequence of blocking the transfer of cholesteryl esters from HDL to other lipoproteins, causing these esters to accumulate within HDL particles. oup.com

Augmentation of Cellular Cholesterol Efflux Capacity

A key function of HDL is its ability to promote cholesterol efflux from cells, particularly macrophages in the arterial wall, which is a crucial step in reverse cholesterol transport. clinicaltrials.gov Studies have demonstrated that obicetrapib is a potent inducer of cholesterol efflux. medkoo.comclinicaltrials.gov It has been observed to increase not only total and non-ABCA1-specific cholesterol efflux capacity but also ABCA1-specific efflux. medkoo.com The ATP-binding cassette transporter A1 (ABCA1) is a key protein that mediates the transfer of cholesterol from cells to lipid-poor apolipoprotein A-I and pre-beta HDL particles.

Influence on Other Atherogenic Lipoprotein Subfractions (e.g., Lp(a), Apolipoprotein B, Non-HDL-C)

Beyond its effects on LDL-C and HDL-C, obicetrapib has demonstrated beneficial effects on other atherogenic lipoproteins.

Lipoprotein(a) [Lp(a)] : Clinical trials have consistently shown that obicetrapib significantly reduces Lp(a) levels. nih.govnih.govtctmd.com The reduction appears to be dose-dependent. nih.gov

Apolipoprotein B (ApoB) : As ApoB is the primary apolipoprotein of all atherogenic lipoproteins, including VLDL, IDL, and LDL, its reduction is a key target for cardiovascular risk reduction. Obicetrapib has been shown to significantly decrease ApoB concentrations. nih.govclinicaltrials.eunih.gov

Non-High-Density Lipoprotein Cholesterol (Non-HDL-C) : Non-HDL-C represents the cholesterol content of all atherogenic lipoproteins. Obicetrapib treatment leads to a marked reduction in non-HDL-C levels. nih.govnih.gov

The table below summarizes the effects of obicetrapib on these lipoprotein subfractions from various clinical trials.

| Parameter | Study | Dosage | Change from Baseline |

| Lp(a) | TULIP | 10 mg | -33% nih.gov |

| ROSE | 5 mg | -33.8% nih.gov | |

| ROSE | 10 mg | -56.5% nih.gov | |

| ApoB | TULIP | 10 mg | -34% nih.gov |

| ROSE | 5 mg | -24.4% nih.gov | |

| ROSE | 10 mg | -29.8% nih.gov | |

| Non-HDL-C | ROSE | 10 mg | -44% nih.gov |

Exploration of Pleiotropic Biochemical Pathways Beyond Canonical Lipid Transfer

The therapeutic effects of obicetrapib may extend beyond its direct impact on lipid transfer. By increasing apolipoprotein E (ApoE), obicetrapib could enhance the removal of cholesterol via the liver. clinicaltrials.gov Furthermore, the potent induction of cholesterol efflux is considered a crucial pleiotropic effect, as it is expected to contribute to the reduction of the established atheroma burden. clinicaltrials.gov The increase in pre-beta HDL, which promotes cholesterol efflux via the ABCA1 pathway, is an important aspect of this potential anti-atherosclerotic mechanism. oup.com

Preclinical Research and Pharmacological Characterization

In Vitro Mechanistic Studies of Obicetrapib (B1677080) Sodium

The initial stages of research focused on understanding how obicetrapib interacts with its molecular target, CETP, at a cellular level. These in vitro studies were crucial in confirming its intended biological activity.

Cell-Based Assays for CETP Activity and Inhibition

In vitro pharmacology studies have demonstrated that obicetrapib is a potent and selective inhibitor of CETP. nih.govclinicaltrials.gov By blocking CETP, obicetrapib prevents the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.gov This mechanism of action is central to its lipid-modifying effects. nih.gov Studies have shown that obicetrapib can achieve nearly complete inhibition of CETP activity, with inhibition rates between 92% and 99% observed at various doses in early clinical trials. nih.gov

Investigation of Cholesteryl Ester Transfer Inhibition in Cellular Models

The inhibition of CETP by obicetrapib directly impacts the exchange of lipids between lipoproteins. nih.gov Specifically, it curtails the net mass transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing particles like VLDL and LDL. nih.govgoogle.com This leads to an increase in the cholesterol content of HDL and a decrease in the cholesterol content of LDL. nih.govgoogle.com Beyond this primary mechanism, research suggests that CETP inhibition may also indirectly influence cholesterol metabolism by increasing the catabolic rate of LDL and ApoB, potentially through the upregulation of the LDL receptor pathway. nih.gov Furthermore, there is evidence to suggest that CETP inhibitors might enhance transintestinal cholesterol excretion, providing an additional route for cholesterol clearance. nih.govgoogle.com

Animal Model Studies of Obicetrapib Sodium Pharmacology

Following in vitro characterization, the pharmacological properties of obicetrapib were assessed in animal models, with a significant focus on non-human primates due to their physiological similarity to humans in lipid metabolism.

Pharmacokinetic Profile in Preclinical Species (e.g., Cynomolgus Monkeys)

Pharmacokinetic studies in cynomolgus monkeys have been instrumental in understanding the absorption, distribution, metabolism, and excretion of obicetrapib. These studies indicated good bioavailability of the compound. nih.gov

In cynomolgus monkeys, after oral administration, obicetrapib is absorbed, with peak plasma concentrations (Cmax) generally reached within a few hours. nih.gov A study involving a single oral dose of 20 mg/kg 14C-obicetrapib in male cynomolgus monkeys showed that the compound was absorbed and distributed in the systemic circulation. nih.gov Long-term studies over 9 months with daily dosing up to 50 mg/kg/day in cynomolgus monkeys demonstrated that obicetrapib was completely eliminated from systemic circulation and was not detected in adipose tissue after a 13-week recovery period, a notable difference from some previous CETP inhibitors. nih.govresearchgate.netnih.gov The mean accumulation ratios for Cmax and AUC(0–24 h) after 39 weeks of dosing ranged from 0.8 to 1.4, indicating minimal accumulation. nih.gov

Table 1: Mean Maximum Plasma Concentration (Cmax) of Obicetrapib in Cynomolgus Monkeys at End of Treatment (Day 273) nih.gov

| Sex | 10 mg/kg/day | 20 mg/kg/day | 50 mg/kg/day |

|---|---|---|---|

| Male | 3800 ng/mL | 6410 ng/mL | 9210 ng/mL |

| Female | 3390 ng/mL | 5160 ng/mL | 8480 ng/mL |

The metabolism of obicetrapib has been investigated in cynomolgus monkeys. nih.gov Following oral administration of 14C-obicetrapib, the compound was found to be extensively metabolized. nih.gov Various metabolites, designated as M1, were identified in plasma, urine, and feces. nih.govresearchgate.net This indicates that the body processes and transforms obicetrapib into different chemical forms to facilitate its excretion. nih.gov

Elimination Pathways in Animal Models

Pharmacodynamic Assessments in Relevant Animal Models

Pharmacodynamic evaluations of obicetrapib have been conducted in relevant animal models that possess active CETP, such as non-human primates, rabbits, and hamsters. nih.gov In vivo studies in these models have consistently shown that obicetrapib effectively inhibits CETP, leading to desired changes in lipid profiles, namely an increase in high-density lipoprotein cholesterol (HDL-C) and a decrease in low-density lipoprotein cholesterol (LDL-C). nih.gov

| Animal Model | Key Finding | Reference |

|---|---|---|

| Cynomolgus Monkeys | Inhibition of CETP, increase in HDL-C, decrease in LDL-C. | nih.gov |

| Rats, Mice | Used for pharmacokinetic and tissue distribution studies; these species lack CETP. | nih.govnih.gov |

The potential of obicetrapib to slow the progression of atherosclerosis has been evaluated in animal models. researchgate.net Foundational preclinical research using CETP knock-out animal models established that the absence of CETP activity was associated with delayed development of atherosclerosis. nih.govspringermedizin.de Conversely, transgenic animal models engineered to express the human CETP gene were shown to be more susceptible to developing atherosclerosis. oup.com

A study specifically investigating obicetrapib in a mouse model of atherosclerosis found that the compound reduces atherosclerosis and vascular inflammation. researchgate.net This effect was primarily attributed to the reduction of non-HDL-C. researchgate.net The study also suggested that obicetrapib improves the stability of atherosclerotic lesions. researchgate.net While not a direct study of obicetrapib, research on anacetrapib (B1684379) in APOE*3-Leiden mice that also express CETP showed a dose-dependent reduction in atherosclerosis and improved lesion stability, providing further evidence for the anti-atherosclerotic potential of this class of drugs. oup.com

Impact on Hepatic Cholesterol Homeostasis in Animals

Comparative Preclinical Pharmacological Studies with Prior CETP Inhibitors

Obicetrapib has been pharmacologically compared to previous CETP inhibitors, revealing key differences in potency, pharmacokinetics, and off-target effects.

Potency and Structure: Compared to anacetrapib and evacetrapib (B612230) at equipotent doses, obicetrapib demonstrates a greater reduction in CETP activity. nih.gov This enhanced potency may be linked to its more polar and less lipophilic chemical structure, which could allow for better interaction with polar residues in the CETP binding site. nih.gov

Tissue Accumulation: A significant differentiating factor is the absence of adipose tissue accumulation with obicetrapib, which was a major concern with the highly lipophilic anacetrapib. researchgate.netoup.com Preclinical studies in cynomolgus monkeys confirmed that unlike anacetrapib, obicetrapib does not persist in fat tissue after cessation of dosing. nih.gov

Off-Target Effects: The first-generation inhibitor, torcetrapib (B1681342), was discontinued (B1498344) due to off-target effects, including increased blood pressure and aldosterone (B195564) levels, which were confirmed in animal models lacking CETP. oup.com In contrast, extensive preclinical assessments of subsequent CETP inhibitors, including obicetrapib, have not shown these specific off-target toxicities. oup.com

Elimination Half-Life: Preclinical and early clinical data show varying terminal half-lives among CETP inhibitors. Obicetrapib's half-life in monkeys was reported as 128 hours. nih.govoup.com

| Compound | Key Preclinical Differentiating Feature | Reference |

|---|---|---|

| Obicetrapib | Higher potency; lacks adipose tissue accumulation; more hydrophilic. | nih.gov |

| Anacetrapib | High lipophilicity leading to significant and prolonged accumulation in adipose tissue. | researchgate.netoup.com |

| Evacetrapib | Potent CETP inhibitor; obicetrapib has shown greater CETP activity reduction in comparisons. | nih.gov |

| Dalcetrapib | Considered a partial/weak CETP inhibitor. | nih.gov |

| Torcetrapib | Associated with off-target effects (aldosterone increase, blood pressure elevation) in preclinical models. | oup.com |

Advanced Research Methodologies for Obicetrapib Sodium Investigation

Bioanalytical Techniques for Compound and Metabolite Quantification in Research Matrices

The quantification of obicetrapib (B1677080) and its metabolites in various biological samples is fundamental to pharmacokinetic and metabolic studies. Advanced bioanalytical methods are employed to ensure sensitivity, specificity, and accuracy.

Studies have utilized radiolabeled compounds, specifically ¹⁴C-obicetrapib, to trace the drug's absorption, metabolism, and excretion pathways in both human and non-human subjects. nih.gov In human studies, after administration of ¹⁴C-obicetrapib, plasma samples were analyzed to identify and quantify the parent drug and its metabolites. nih.gov The primary analytical techniques involve liquid chromatography, often coupled with mass spectrometry (LC-MS), and high-performance liquid chromatography with radiochemical detection (radio-HPLC). nih.gov These methods allow for the separation and measurement of obicetrapib and its metabolites from complex biological matrices like plasma, urine, and feces. nih.gov For instance, in human plasma, unchanged obicetrapib was found to be the predominant component, accounting for approximately 79% of the total drug-related radioactivity. nih.gov The lower limit of quantification (LLOQ) for obicetrapib in fat homogenate has been established at levels sensitive enough to track its distribution and elimination from tissues. nih.gov

| Technique | Matrix | Analyte(s) | Purpose |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Plasma, Urine, Feces | Obicetrapib, Metabolites | Identification and quantification of parent drug and metabolic byproducts. nih.gov |

| High-Performance Liquid Chromatography with Radio-detection (Radio-HPLC) | Plasma | ¹⁴C-Obicetrapib, Radiolabeled Metabolites | Profiling and quantifying radiolabeled components to determine metabolic fate. nih.gov |

| Liquid Scintillation Counting | Plasma, Urine, Feces | Total Radioactivity (from ¹⁴C-Obicetrapib) | Measuring total radioactivity in samples to assess absorption, distribution, and excretion. nih.gov |

Application of Multi-Omics Approaches (e.g., Transcriptomics, Metabolomics) for Pathway Mapping

Multi-omics approaches, which integrate data from different molecular levels such as the transcriptome and metabolome, are powerful tools for creating a comprehensive map of the biological pathways affected by obicetrapib. mdpi.comcmbio.io These strategies allow researchers to move beyond single data points to understand the complex network of interactions that underlie the drug's effects. mdpi.combiorxiv.org

Transcriptomics measures the expression levels of all RNA transcripts in a cell or tissue, providing insight into which genes are activated or suppressed by the drug. mdpi.com For obicetrapib, this could involve analyzing the expression of genes related to lipid metabolism, such as those for the LDL receptor (LDLR) and scavenger receptor class B type 1 (SR-BI). newamsterdampharma.comresearchgate.net Metabolomics, on the other hand, profiles the abundance of various metabolites (e.g., lipids, amino acids) in a biological sample. nih.gov This provides a direct functional readout of the physiological state and can reveal changes in lipid profiles, including levels of different cholesterol species and triglycerides.

By integrating transcriptomic and metabolomic data, researchers can correlate changes in gene expression with changes in metabolite levels. mdpi.comnih.gov For example, an observed upregulation of the LDLR gene (transcriptomics) can be linked to a measured decrease in circulating LDL cholesterol particles (metabolomics), providing strong evidence for the drug's mechanism of action. newamsterdampharma.comresearchgate.net This integrated pathway analysis helps to construct detailed molecular maps, identifying key genes and metabolic pathways involved in obicetrapib's therapeutic effects on dyslipidemia. biorxiv.orgfrontiersin.org

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are indispensable tools for understanding drug-target interactions at an atomic level and for optimizing drug candidates. kallipos.grresearchgate.net

In silico molecular docking is a computational technique used to predict how a ligand, such as obicetrapib, binds to its protein target, CETP. nih.govekb.eg This method models the three-dimensional structures of both the protein and the ligand to simulate their interaction, calculating the binding affinity and identifying the most favorable binding pose. ekb.egscielo.br

Crystallography experiments with CETP inhibitors show that they generally bind in the N-terminal neck of CETP's hydrophobic tunnel, physically obstructing lipid transfer. nih.gov It has been proposed that obicetrapib's structure, which is more polar and less lipophilic compared to earlier CETP inhibitors, may allow it to form additional interactions with polar amino acid residues within the binding site. nih.gov This enhanced interaction could contribute to its improved binding, specificity, and solubility. nih.gov Docking simulations help to visualize these interactions, identifying specific amino acid residues that form hydrogen bonds or hydrophobic interactions with the drug molecule, thereby stabilizing the drug-protein complex. scielo.br

| Analysis Aspect | Target Protein | Ligand | Key Insights from Computational Analysis |

| Binding Site | Cholesteryl Ester Transfer Protein (CETP) | Obicetrapib | Binds at the N-terminal neck of the hydrophobic tunnel. nih.gov |

| Interaction Type | CETP | Obicetrapib | The polar structure may facilitate interactions with polar residues in the binding site. nih.gov |

| Predicted Outcome | CETP | Obicetrapib | Improved binding affinity, specificity, and solubility compared to less polar inhibitors. nih.gov |

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. journaljpri.com This process is crucial for optimizing a lead compound to enhance its potency and selectivity while minimizing potential off-target effects. google.com For CETP inhibitors, SAR involves systematically modifying different parts of the molecular structure—such as the tetrahydroquinoline core, the pyrimidine (B1678525) ring, or the trifluoromethyl groups present in obicetrapib—and evaluating the impact of these changes on CETP inhibition. nih.gov

The development of obicetrapib benefited from the lessons learned from earlier, less successful CETP inhibitors. nih.gov Its chemical structure was optimized to achieve higher potency. nih.gov Compared to predecessors like anacetrapib (B1684379) and evacetrapib (B612230), obicetrapib has a less lipophilic and more polar structure, which is thought to contribute to its greater potency in inhibiting CETP activity. nih.gov By establishing these SARs, medicinal chemists can rationally design molecules with improved pharmacological profiles.

In Silico Ligand-Protein Docking and Interaction Analysis

Ex Vivo and Specialized In Vitro Models for Detailed Lipid Metabolism Research

To investigate the detailed cellular and tissue-level effects of obicetrapib on lipid metabolism, researchers utilize a range of ex vivo and specialized in vitro models. These models provide a controlled environment to dissect specific biological processes that would be difficult to study directly in vivo. oatext.com

Ex vivo models, such as the perfusion of isolated livers, allow for the study of organ-level metabolism. mdpi.com These systems can be used to assess how obicetrapib affects hepatic cholesterol uptake, processing, and secretion. Specialized in vitro models commonly include primary hepatocytes (liver cells) or other cell lines relevant to lipid metabolism. oatext.commdpi.com Preclinical studies with obicetrapib have shown that its inhibition of CETP leads to a reduction in hepatic cholesterol, which in turn causes an upregulation of LDL receptor expression and increased clearance of LDL from the circulation. newamsterdampharma.com These mechanistic details are typically elucidated using such cellular models, where researchers can directly measure changes in gene expression, protein levels, and lipid content within the cells following treatment with the compound.

Methodologies for Assessing Transintestinal Cholesterol Excretion

A proposed mechanism contributing to the LDL-lowering effect of CETP inhibitors like obicetrapib is the enhancement of transintestinal cholesterol excretion (TICE). researchgate.netnih.gov TICE is a pathway where cholesterol from the blood is transported directly into the intestinal lumen for excretion in the feces. Assessing this pathway requires specialized experimental setups.

One direct methodology involves surgically modifying animal models, such as mice, to isolate the TICE pathway from biliary cholesterol secretion. researchgate.net In this approach, the bile duct is cannulated to divert bile flow externally, while the proximal small intestine is perfused with a solution containing bile acids to maintain normal intestinal function. researchgate.net By measuring the amount of cholesterol appearing in the intestinal perfusate, researchers can directly quantify the rate of TICE.

| Methodology | Description | What It Measures |

| Bile Diversion and Intestinal Perfusion | In an animal model, the bile duct is diverted, and the small intestine is perfused. researchgate.net | Direct rate of cholesterol secretion from blood into the intestinal lumen, separate from biliary excretion. researchgate.net |

| Isotopic Tracer Analysis | Administration of a radiolabeled compound (e.g., ¹⁴C-cholesterol or a drug like ¹⁴C-obicetrapib) and subsequent measurement of radioactivity in fecal samples. nih.gov | Total fecal excretion of the labeled substance, providing an integrated measure of elimination pathways including TICE. nih.gov |

Theoretical Frameworks and Future Academic Research Directions

Re-evaluation of the "HDL Hypothesis" in the Context of Potent CETP Inhibition Mechanisms

The "HDL hypothesis," which posits that raising HDL-C levels is inherently cardioprotective, has been a subject of intense debate following the clinical failures of first-generation CETP inhibitors. Compounds like torcetrapib (B1681342), dalcetrapib, and anacetrapib (B1684379), despite effectively increasing HDL-C, did not consistently translate this effect into a reduction in major adverse cardiovascular events (MACE). This led to skepticism about the viability of CETP inhibition as a therapeutic strategy.

Obicetrapib (B1677080) sodium compels a re-evaluation of this framework not by simply reviving the original hypothesis, but by refining it. The critical distinction lies in the compound's potent, dual mechanism of action. Unlike its predecessors, which had modest or variable effects on atherogenic lipoproteins, Obicetrapib produces a robust and simultaneous decrease in LDL-C and apoB.

Future research must therefore pivot from a simplistic focus on HDL-C quantity to a more nuanced investigation of:

The Concomitant Reduction of Atherogenic Particles: The central academic question is whether the potential benefit of CETP inhibition is primarily driven by the profound LDL-C lowering, with the HDL-C increase being a secondary or synergistic factor. Obicetrapib provides a unique tool to dissect this relationship.

HDL Particle Functionality: Research must move beyond measuring HDL-C concentration to assessing the functional capacity of the HDL particles generated under potent CETP inhibition. Key areas of investigation include cholesterol efflux capacity (the ability of HDL to accept cholesterol from macrophages) and the anti-inflammatory and anti-oxidative properties of the remodeled HDL.

Lipoprotein Subfraction Remodeling: Potent CETP inhibition alters the entire lipoprotein landscape. Detailed analysis of changes in the size and density of HDL and LDL subfractions is required to understand the net impact on atherogenesis.

The table below contrasts the approximate lipid-modifying effects of Obicetrapib with earlier CETP inhibitors, highlighting the basis for this theoretical re-evaluation.

| CETP Inhibitor | Approximate HDL-C Increase (%) | Approximate LDL-C Decrease (%) | Key Differentiating Feature |

|---|---|---|---|

| Torcetrapib | ~72% | ~25% | Terminated due to off-target effects (increased blood pressure) |

| Dalcetrapib | ~30% | No significant change | Modest HDL-C elevation with no impact on LDL-C |

| Anacetrapib | ~138% | ~40% | Potent effects but very long half-life raised accumulation concerns |

| Obicetrapib Sodium | ~165% | ~50% | Potent, dual-action on both HDL-C and LDL-C/apoB |

Note: The data presented are representative values from various clinical studies for comparative purposes and may vary based on specific trial parameters.

Identification and Characterization of Potential Novel Pharmacological Targets Beyond CETP

While CETP is the primary target of this compound, the profound systemic alterations in lipid metabolism it induces may uncover novel, secondary pharmacological targets. The comprehensive lipid remodeling offers a unique opportunity to map downstream effects and identify new nodes for therapeutic intervention.

Future academic research should focus on:

Reverse Cholesterol Transport (RCT) Pathway Intermediates: Investigating the expression and activity of other key proteins in the RCT pathway, such as scavenger receptor class B type 1 (SR-B1), ATP-binding cassette transporter A1 (ABCA1), and ABCG1. Understanding how the system adapts to a near-complete blockade of CETP could reveal compensatory mechanisms that are themselves druggable.

Triglyceride and VLDL Metabolism: CETP facilitates the exchange of triglycerides into HDL. Its inhibition directly impacts triglyceride trafficking. This provides a platform to study the interplay between CETP and other regulators of triglyceride-rich lipoproteins, such as lipoprotein lipase (B570770) (LPL) and angiopoietin-like 3 (ANGPTL3).

Lipid-Sensing Nuclear Receptors: Research is needed to determine how the altered plasma lipid profile, particularly the change in cholesteryl ester and triglyceride flux, influences the activity of nuclear receptors in the liver and peripheral tissues, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs).

Investigation of Endogenous and Genetic Variations in CETP Activity and Their Influence on Compound Response

It is well-established that naturally occurring polymorphisms in the CETP gene influence plasma CETP activity and HDL-C levels. Individuals with loss-of-function variants generally have higher HDL-C and a lower risk of cardiovascular disease, providing a "human knockout" model that supports the rationale for CETP inhibition.

This genetic diversity presents a critical area for pharmacogenomic research. The key academic objective is to determine if an individual's CETP genotype can predict their therapeutic response to this compound.

Prospective research directions include:

Genotype-Phenotype Correlation Studies: Systematically correlating common CETP polymorphisms (e.g., TaqIB [rs708272], I405V [rs5882]) with the magnitude of lipid changes (HDL-C, LDL-C, apoB) observed in patients treated with Obicetrapib.

Exploring Ceiling Effects: Investigating whether individuals with genetically low baseline CETP activity exhibit a blunted response to the drug, suggesting a ceiling effect for the therapeutic mechanism. Conversely, those with high-activity genotypes may derive the greatest benefit.

Predictive Algorithm Development: Using genetic data as an input variable to build models that can forecast individual patient response, paving the way for personalized lipid management.

The table below outlines key CETP polymorphisms and the research questions they pose in the context of Obicetrapib therapy.

| CETP Polymorphism | Known Effect on Baseline Lipid Profile | Hypothesized Influence on this compound Response |

|---|---|---|

| TaqIB (B2 allele) | Associated with lower CETP mass and higher HDL-C levels. | May predict a less dramatic percentage increase in HDL-C due to a lower baseline CETP activity, but this requires formal investigation. |

| -629C>A (A allele) | Associated with lower CETP promoter activity, lower CETP levels, and higher HDL-C. | Could serve as a biomarker for stratifying patients; response in AA homozygotes versus CC homozygotes would be a key comparison. |

| I405V (V allele) | Associated with higher CETP mass but lower activity, leading to higher HDL-C. | The response in individuals with this variant could help differentiate the importance of CETP mass versus its functional activity as a determinant of drug efficacy. |

Prospective Long-Term Pharmacodynamic and Mechanistic Studies in Advanced Preclinical Models

While human clinical trials are the ultimate arbiter of efficacy, advanced preclinical models are indispensable for long-term mechanistic studies that are not feasible in humans. Standard rodent models are suboptimal as they naturally lack significant CETP activity.

Future academic research must leverage sophisticated animal models to explore the long-term consequences of potent CETP inhibition:

CETP-Transgenic Animal Models: Using mice, rabbits, or hamsters that are genetically engineered to express human CETP allows for the study of Obicetrapib's effect on the development and progression of atherosclerosis in a more relevant biological context.

Humanized Liver Models: Mice with livers repopulated with human hepatocytes can provide deeper insights into the hepatic processing of lipoproteins and the transcriptional response to Obicetrapib in a human-like system.

Plaque Composition and Stability Analysis: A crucial research goal is to use these models to determine not just if plaque size is reduced, but if its composition is altered. Specifically, studies should assess changes in macrophage content, cholesterol crystal formation, and fibrous cap thickness, which are key determinants of plaque stability.

Integration of this compound Research with Systems Biology Approaches for Comprehensive Pathway Understanding

To move beyond a single-target, single-pathway view, future research on this compound must be integrated with systems biology. This approach combines high-throughput 'omics' data with computational analysis to build a holistic model of the drug's effects.

Key research initiatives should include:

Lipidomics and Metabolomics: Comprehensive profiling of all lipid species and metabolites in plasma and tissues from treated subjects or preclinical models. This can identify unexpected shifts in lipid classes (e.g., ceramides, sphingolipids) that may have independent biological activity.

Proteomics: Analyzing the entire plasma proteome to identify changes in proteins involved not only in lipid metabolism but also in inflammation, coagulation, and endothelial function.

Transcriptomics: Studying gene expression changes in key metabolic tissues (liver, adipose) to map the full transcriptional network regulated by Obicetrapib-induced lipid changes.

By integrating these datasets, researchers can construct comprehensive network maps that illustrate how perturbing the CETP node radiates throughout the entire metabolic system, potentially uncovering novel mechanisms of action and biomarkers.

Development of Predictive Models for Lipid Metabolism Modulation by CETP Inhibitors

The culmination of the aforementioned research should be the development of sophisticated, predictive computational models. These models would represent a significant academic and clinical advancement, moving from population-average effects to individualized prediction.

The framework for developing such models would involve:

Data Integration: Combining multi-modal data including patient baseline lipid profiles, genetic information (CETP and other lipid-related gene variants), proteomic and metabolomic biomarkers, and demographic data.

Machine Learning and AI: Employing machine learning algorithms to identify complex, non-linear patterns within the integrated dataset that are predictive of a patient's on-treatment response to Obicetrapib.

Mechanistic and Empirical Modeling: Creating hybrid models that incorporate both known biochemical principles of lipid metabolism (mechanistic) and data-driven patterns (empirical) to enhance predictive accuracy.

The ultimate goal of this academic pursuit is to create a tool that can, from a baseline patient profile, accurately predict the quantitative changes in HDL-C, LDL-C, and apoB following treatment with this compound, thereby enabling a true precision medicine approach to the management of dyslipidemia.

常见问题

Q. How can researchers address heterogeneity in obicetrapib’s lipid-lowering responses across patient subgroups?

Q. What are the best practices for reporting adverse events (AEs) in obicetrapib trials?

- Answer : Use MedDRA coding for AE classification. Differentiate treatment-emergent AEs from background rates using Poisson regression. Transparently report AEs even if not statistically significant, per CONSORT guidelines .

Future Research Directions

What unanswered questions remain about obicetrapib’s long-term effects on atherosclerotic plaque stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。